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Compound of Interest

Compound Name:
2,5-Dibromo-4-

hydroxybenzaldehyde

Cat. No.: B13798320 Get Quote

Executive Summary & Compound Identity
2,5-Dibromo-4-hydroxybenzaldehyde is a halogenated aromatic aldehyde used as a building

block in the synthesis of bioactive Schiff bases and heterocyclic pharmaceuticals.[1] Its

asymmetric structure—featuring bromine atoms at the ortho and meta positions relative to the

aldehyde—creates distinct steric and electronic environments that are resolvable via high-

resolution spectroscopy.

Property Detail

IUPAC Name 2,5-Dibromo-4-hydroxybenzaldehyde

CAS Number 499216-23-8

Molecular Formula C₇H₄Br₂O₂

Molecular Weight 279.91 g/mol

Appearance Pale yellow to off-white crystalline solid

Solubility
Soluble in DMSO, DMF, Methanol; Sparingly

soluble in Chloroform
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The identification of this isomer relies on distinguishing it from the symmetric 3,5-dibromo

isomer. The key differentiator is the proton coupling pattern in the

H NMR and the substitution pattern in the

C NMR.

Logical Workflow for Identification
The following diagram illustrates the decision logic for confirming the 2,5-substitution pattern

over the 3,5-isomer.
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Caption: Decision tree for distinguishing 2,5-dibromo (asymmetric) from 3,5-dibromo

(symmetric) isomers using 1H NMR integration and multiplicity.

Mass Spectrometry (MS) Analysis
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Mass spectrometry provides the primary confirmation of the dibromo- substitution via the

characteristic isotopic abundance pattern of Bromine (

Br and

Br).

Isotopic Pattern Analysis
Bromine exists as two stable isotopes,

Br (50.7%) and

Br (49.3%), in a roughly 1:1 ratio. For a molecule with two bromine atoms, the molecular ion
peak (

) splits into a triplet with an intensity ratio of 1:2:1.

Ion Species m/z Value
Relative
Abundance

Composition

M⁺ (Nominal) 278 50% (approx)
Br +

Br

M⁺ + 2 280 100% (Base)
Br +

Br

M⁺ + 4 282 50% (approx)
Br +

Br

Interpretation:

The peak at m/z 280 represents the statistical average and is typically the base peak of the

molecular ion cluster.

Fragmentation: A characteristic loss of the formyl radical (-CHO, 29 Da) or CO (28 Da) is

observed, leading to fragments at m/z 251/253/255 (phenol cation derivatives).
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Infrared (IR) Spectroscopy
The IR spectrum confirms the presence of the aldehyde and hydroxyl functional groups, as well

as the aromatic halogenation.

Sample Prep: KBr Pellet or ATR (Attenuated Total Reflectance).

Functional Group
Wavenumber
(cm⁻¹)

Band Character Assignment Logic

O-H Stretch 3200 – 3400 Broad, Strong
Phenolic -OH (H-

bonded).

C-H Stretch 2850 – 2950 Weak
Aldehydic C-H Fermi

doublet.

C=O Stretch 1660 – 1680 Strong, Sharp

Conjugated Aldehyde.

Lowered from 1715

due to conjugation

with the ring.[2]

C=C Aromatic 1570 – 1600 Medium
Benzene ring skeletal

vibrations.

C-Br Stretch 600 – 750 Strong Aryl-Bromide stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy
This is the definitive method for structural characterization.

Experimental Protocol: NMR Acquisition
Solvent: Dissolve ~10 mg of sample in 0.6 mL DMSO-d₆ (Deuterated Dimethyl Sulfoxide).

DMSO is preferred over CDCl₃ due to the polarity of the phenolic hydroxyl group.

Instrument: 400 MHz or higher.

Temperature: 298 K.
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H NMR Data (400 MHz, DMSO-d₆)
In the 2,5-dibromo isomer, the protons at positions 3 and 6 are para to each other. Para-

coupling (

) is typically negligible (0–1 Hz), so these protons appear as singlets.

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Structural
Context

11.20 Singlet (Broad) 1H -OH (C4)

Acidic phenolic

proton; shift

varies with

concentration/H-

bonding.

10.15 Singlet 1H -CHO (C1)

Aldehydic proton;

deshielded by

carbonyl

anisotropy.

7.95 Singlet 1H H-6

Ortho to CHO,

Meta to OH.

Highly

deshielded by

the adjacent

carbonyl.

7.35 Singlet 1H H-3

Ortho to OH,

Meta to CHO.

Shielded relative

to H-6 due to

electron-donating

OH.

Key Distinction:

2,5-Isomer: Two distinct aromatic singlets at ~7.95 and ~7.35 ppm.
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3,5-Isomer: A single aromatic signal (integrating to 2H) around 7.8 ppm, as H2 and H6 are

equivalent.

C NMR Data (100 MHz, DMSO-d₆)
The carbon spectrum will show 7 distinct signals.

Chemical Shift (δ, ppm) Carbon Type Assignment

189.5 C=O Aldehyde Carbon (C7)

158.2 C-O
C4 (Attached to OH) -

Deshielded by Oxygen.

136.5 C-H C6 (Ortho to CHO)

132.0 C-H C3 (Ortho to OH)

128.5 C-C C1 (Ipso to CHO)

118.0 C-Br C2 (Attached to Br)

112.5 C-Br C5 (Attached to Br)

Synthesis & Reaction Pathway
Understanding the synthesis aids in interpreting impurity profiles. The 2,5-isomer is typically

synthesized via the bromination of 2-bromo-4-hydroxybenzaldehyde, exploiting the directing

effects of the hydroxyl group.
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Caption: Synthesis pathway showing regioselectivity toward the 5-position due to steric

hindrance at the 3-position.

Mechanistic Insight: The hydroxyl group at C4 activates the ortho positions (C3 and C5).

However, C3 is flanked by the existing Bromine at C2 and the Hydroxyl at C4, creating

significant steric strain. C5 is flanked by the Hydroxyl and a Hydrogen, making it the kinetically

favored site for the second bromination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 2,5-
Dibromo-4-hydroxybenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13798320#spectroscopic-data-nmr-ir-mass-spec-for-
2-5-dibromo-4-hydroxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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